2-Methylhexacosane

Descripción general

Descripción

Molecular Structure Analysis

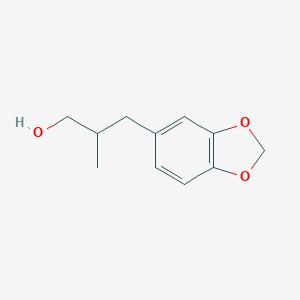

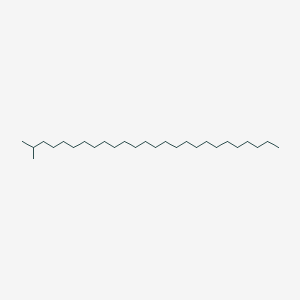

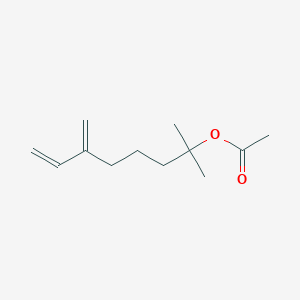

The molecular structure of 2-Methylhexacosane consists of a chain of 27 carbon atoms, with a methyl group attached to the second carbon atom . The IUPAC Standard InChIKey for 2-Methylhexacosane is BEBPORIYFVRVCP-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

2-Methylhexacosane has a molecular weight of 380.7335 . It is a solid at room temperature . It is soluble in chloroform and hexane . The density is approximately 0.8±0.1 g/cm3, and the boiling point is 398.2±5.0 °C at 760 mmHg .Aplicaciones Científicas De Investigación

Insect Pheromone

2-Methylhexacosane is a saturated hydrocarbon and an insect pheromone . It has been found in the cuticle of M. dasystomus females, but not males, where it contributes to the mating behavior of males .

Modulation of Aggression

This compound has also been found in D. melanogaster females where it modulates aggression of males towards females .

Trail Marker

2-Methylhexacosane has been found in yellow jacket (V. vulgaris) trail extracts . This suggests that it could be used as a trail marker in certain species of insects.

Biochemical Research

As a biochemical, 2-Methylhexacosane can be used in various areas of endocrinology and metabolism research .

Reproductive Biology

Given its role as a pheromone in certain insect species, 2-Methylhexacosane can be used in reproductive biology research, particularly in studies focusing on insect mating behaviors .

Chemical Synthesis

With its molecular formula of C27H56, 2-Methylhexacosane can be used as a starting material or intermediate in chemical synthesis .

Safety and Hazards

The safety data sheet for 2-Methylhexacosane suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It is recommended to use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas in case of accidental release .

Mecanismo De Acción

Target of Action

2-Methylhexacosane, also known as Hexacosane, 2-methyl-, is a saturated hydrocarbon and an insect pheromone . It primarily targets insects, specifically the cuticle of certain female insects .

Mode of Action

The compound’s interaction with its targets is primarily through olfactory mechanisms. Insects detect the presence of 2-Methylhexacosane and respond to it

Biochemical Pathways

As a hydrocarbon, it belongs to the class of organic compounds known as branched alkanes . These are acyclic branched hydrocarbons having the general formula CnH2n+2 .

Result of Action

2-Methylhexacosane has been found to contribute to the mating behavior of male insects . It has also been found in Drosophila melanogaster females where it modulates aggression of males towards females .

Action Environment

The action, efficacy, and stability of 2-Methylhexacosane can be influenced by environmental factors. For instance, the presence of the compound in the environment can trigger behavioral responses in insects . .

Propiedades

IUPAC Name |

2-methylhexacosane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H56/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27(2)3/h27H,4-26H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEBPORIYFVRVCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H56 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50166044 | |

| Record name | 2-Methylhexacosane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50166044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Methylhexacosane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032661 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

2-Methylhexacosane | |

CAS RN |

1561-02-0 | |

| Record name | 2-Methylhexacosane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1561-02-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylhexacosane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001561020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylhexacosane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50166044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-METHYLHEXACOSANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H75543DI44 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Methylhexacosane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032661 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

49 - 50.5 °C | |

| Record name | 2-Methylhexacosane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032661 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Q & A

Q1: In what plant species has 2-methylhexacosane been identified, and what does its presence suggest?

A: 2-Methylhexacosane has been found in the leaf epicuticular wax of Morettia phillaeana [], a plant native to Sudan. This suggests a potential role in protecting the plant from environmental stressors, such as drought and UV radiation, as epicuticular waxes are known to play a crucial role in these processes. Additionally, it has been identified in the essential oils of various rose (Rosa hybrida) cultivars and their gamma-irradiated mutants []. Its presence, alongside other volatile compounds, contributes to the unique aroma profiles of these roses, impacting their attractiveness and potential applications in perfumery.

Q2: Can you provide the structural characterization of 2-methylhexacosane?

A2: 2-Methylhexacosane is a branched-chain alkane with the following characteristics:

- Spectroscopic data: While specific spectroscopic data may vary depending on the technique used, 2-methylhexacosane would exhibit characteristic peaks in techniques like Gas Chromatography–Mass Spectrometry (GC-MS), which is commonly used for its identification and quantification in complex mixtures [, , , , ].

Q3: What is the significance of 2-methylhexacosane being identified through GC-MS analysis?

A: The identification of 2-methylhexacosane through GC-MS analysis is significant for several reasons. First, GC-MS is a powerful technique for separating and identifying individual components within complex mixtures, such as plant extracts [, , , , ]. This allows researchers to pinpoint the presence of specific compounds like 2-methylhexacosane even when present in small quantities alongside numerous other compounds. Second, GC-MS provides information not only on the presence but also on the relative abundance of 2-methylhexacosane compared to other components in the sample. This quantitative information is valuable for understanding the potential biological or ecological significance of this compound within the studied system.

Q4: Has 2-methylhexacosane shown potential in any pharmaceutical applications?

A: While research on 2-methylhexacosane is ongoing, one study highlighted its presence in Lepidium sativum (Garden Cress) seed oil []. This oil, rich in gamma-tocopherol, showed promising results in mitigating testicular oxidative injury and inflammation in diabetic mice, though the specific role of 2-methylhexacosane in these effects was not investigated. This finding suggests potential avenues for future research exploring its possible therapeutic properties.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1a,2,3,7b-Tetrahydro-1h-naphtho[1,2-b]azirene](/img/structure/B75540.png)